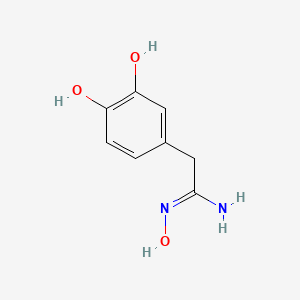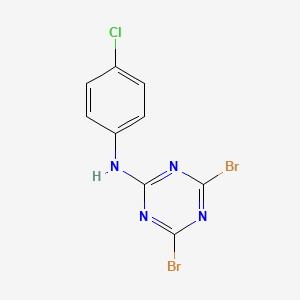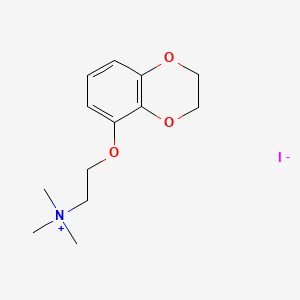
(2-(1,4-Benzodioxan-5-yloxy)ethyl)trimethylammonium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(1,4-Benzodioxan-5-yloxy)ethyl)trimethylammonium iodide is a chemical compound that features a benzodioxane moiety linked to an ethyl trimethylammonium iodide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1,4-Benzodioxan-5-yloxy)ethyl)trimethylammonium iodide typically involves the reaction of 1,4-benzodioxane with an appropriate ethylating agent, followed by quaternization with trimethylamine and subsequent iodination. The reaction conditions often include:
Solvent: Common solvents include acetonitrile or ethanol.
Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as potassium carbonate may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters.
化学反応の分析
Types of Reactions
(2-(1,4-Benzodioxan-5-yloxy)ethyl)trimethylammonium iodide can undergo various chemical reactions, including:
Oxidation: The benzodioxane moiety can be oxidized under specific conditions.
Reduction: Reduction reactions can target the quaternary ammonium group.
Substitution: Nucleophilic substitution reactions can occur at the ethyl trimethylammonium iodide group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or thiolates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzodioxane derivatives with additional oxygen functionalities, while substitution reactions can introduce various functional groups at the ethyl trimethylammonium iodide site.
科学的研究の応用
(2-(1,4-Benzodioxan-5-yloxy)ethyl)trimethylammonium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (2-(1,4-Benzodioxan-5-yloxy)ethyl)trimethylammonium iodide involves its interaction with specific molecular targets and pathways. The benzodioxane moiety can interact with biological receptors, while the quaternary ammonium group can influence membrane permeability and ion transport. These interactions can lead to various biological effects, including antimicrobial activity and modulation of cellular processes.
類似化合物との比較
Similar Compounds
(2-(Methacryloyloxy)ethyl)trimethylammonium iodide: Similar in structure but with a methacryloyloxy group instead of a benzodioxane moiety.
(2-(Acryloyloxy)ethyl)trimethylammonium chloride: Contains an acryloyloxy group and chloride instead of iodide.
(2-(Hydroxyethyl)trimethylammonium iodide): Features a hydroxyethyl group instead of a benzodioxane moiety.
Uniqueness
(2-(1,4-Benzodioxan-5-yloxy)ethyl)trimethylammonium iodide is unique due to the presence of the benzodioxane moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.
特性
CAS番号 |
2906-82-3 |
|---|---|
分子式 |
C13H20INO3 |
分子量 |
365.21 g/mol |
IUPAC名 |
2-(2,3-dihydro-1,4-benzodioxin-5-yloxy)ethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C13H20NO3.HI/c1-14(2,3)7-8-15-11-5-4-6-12-13(11)17-10-9-16-12;/h4-6H,7-10H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
XQFWDVPAERWMBA-UHFFFAOYSA-M |
正規SMILES |
C[N+](C)(C)CCOC1=CC=CC2=C1OCCO2.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


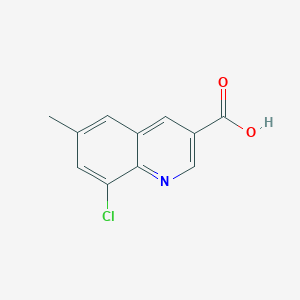




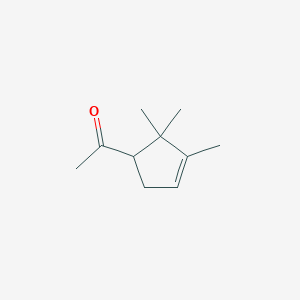
![(2Z)-3-ethyl-2-[[(3Z)-3-[(E)-3-[(3Z)-3-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]prop-2-enylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazole;iodide](/img/structure/B13741301.png)





